molecular formula C11H19NO5 B2553307 1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1056623-91-6

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2553307
M. Wt: 245.275
InChI Key: LYKXBIYDPYTDKO-UHFFFAOYSA-N
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Description

The compound "1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a tert-butoxycarbonyl protective group, commonly used in peptide synthesis to protect the amine functionality. The hydroxymethyl group indicates a substitution at the 3-position of the pyrrolidine ring, which could be a key functional handle for further chemical modifications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists . Another method involves the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which utilizes the bulky tert-butyl moiety to direct selective substitutions . Additionally, the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method has been described, with the product confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate shows that the proline ring adopts an envelope conformation . Similarly, the title compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" has its pyrrolidine ring in an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can couple with nucleophiles to yield 5-substituted pyrroles . The 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exhibit diastereoselectivity in the Mukaiyama crossed-aldol-type reaction, leading to syn configurations of the newly created chiral centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be studied using various spectroscopic and computational methods. For instance, the synthesis, crystal structure, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were confirmed by FT-IR, NMR, and mass spectrometry, with the molecular structure optimized using density functional theory (DFT) calculations . The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has also been reported, with high yields and enantiomeric excesses, indicating the potential for producing optically pure compounds .

Scientific Research Applications

Applications in Medicinal Chemistry

A study on the metabolism of CP-533,536, a compound incorporating a similar tert-butyl moiety, reveals its potential in bone fracture healing. This research outlines the metabolic pathways involving tert-butyl groups, indicating the relevance of such structures in drug development and pharmacokinetics (Prakash et al., 2008).

Organic Synthesis and Chemical Reactions

In the realm of organic synthesis, derivatives of pyrrolidine and tert-butyl groups have been employed to study various chemical reactions and synthesis techniques. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate demonstrates the utility of such compounds in exploring molecular structures and reactivity (Naveen et al., 2007).

Another research highlights the C-H functionalization of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds. This study showcases the use of pyrrolidine derivatives in synthesizing complex organic molecules, indicating the potential applications of 1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid in organic synthesis (Kang et al., 2015).

Material Science and Supramolecular Chemistry

Research on substituted oxopyrrolidine analogues influenced by weak intermolecular interactions provides insights into how the structural features of pyrrolidine derivatives, including tert-butyl groups, affect the supramolecular assembly of these compounds. This study demonstrates the importance of such compounds in understanding molecular interactions and designing new materials (Samipillai et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-5-4-11(6-12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXBIYDPYTDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid

CAS RN

1056623-91-6
Record name 1-[(tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid
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